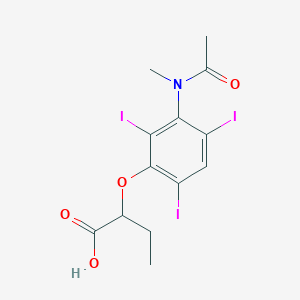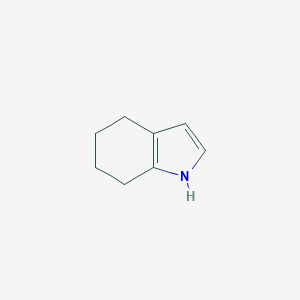
Barium metaphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium metaphosphate is an inorganic compound with the molecular formula Ba(PO₃)₂. It is a colorless solid that is insoluble in water but soluble in acidic solutions through slow dissolution. The compound is composed of barium cations (Ba²⁺) attached to a polyphosphate anion ((PO₃⁻)ₙ). This compound is known for its high melting point of 1560°C and its use in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium metaphosphate can be synthesized through two primary methods:
-
Reaction of Barium Carbonate with Metaphosphoric Acid: [ \text{BaCO}_3 + 2\text{HPO}_3 \rightarrow \text{Ba(PO}_3)_2 + \text{CO}_2 + \text{H}_2\text{O} ] This reaction involves heating barium carbonate with metaphosphoric acid at elevated temperatures .
-
Aqueous Reaction of Barium Chloride and Sodium Metaphosphate: [ \text{BaCl}_2 (\text{aq}) + 2\text{NaPO}_3 (\text{aq}) \rightarrow \text{Ba(PO}_3)_2 + 2\text{NaCl} ] This method involves mixing aqueous solutions of barium chloride and sodium metaphosphate .
Industrial Production Methods: Industrial production of this compound often involves the solid-state reaction of metaphosphoric acid with barium hydroxide, oxide, or carbonate at temperatures around 700°C .
Chemical Reactions Analysis
Types of Reactions: Barium metaphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common.
Substitution Reactions: It can react with other metal salts to form different metaphosphate compounds.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can be used to oxidize this compound.
Reducing Agents: Reducing agents can reduce the compound under specific conditions.
Major Products Formed:
Scientific Research Applications
Barium metaphosphate has several scientific research applications:
Chemistry: It is used in the synthesis of various barium-containing compounds and as a reagent in chemical reactions.
Biology and Medicine:
Industry: this compound is used in the production of low-melting glasses, which are essential for sealing metals like aluminum.
Mechanism of Action
The mechanism of action of barium metaphosphate primarily involves its interaction with other chemical species. The barium cations (Ba²⁺) and polyphosphate anions ((PO₃⁻)ₙ) interact with various molecular targets, leading to the formation of new compounds. The exact pathways depend on the specific reactions and conditions involved .
Comparison with Similar Compounds
Sodium Metaphosphate (NaPO₃): Similar in structure but contains sodium instead of barium.
Calcium Metaphosphate (Ca(PO₃)₂): Contains calcium and has different solubility and thermal properties.
Magnesium Metaphosphate (Mg(PO₃)₂): Contains magnesium and is used in different industrial applications.
Uniqueness of Barium Metaphosphate: this compound is unique due to its high melting point, insolubility in water, and ability to form low-melting glasses with high thermal expansion coefficients. These properties make it particularly useful in industrial applications where high-temperature stability and specific thermal properties are required .
Properties
CAS No. |
13762-83-9 |
|---|---|
Molecular Formula |
BaHO3P |
Molecular Weight |
217.31 g/mol |
InChI |
InChI=1S/Ba.HO3P/c;1-4(2)3/h;(H,1,2,3) |
InChI Key |
ZETBKPAMMCFXNH-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)=O.[O-]P(=O)=O.[Ba+2] |
Canonical SMILES |
O[P+](=O)[O-].[Ba] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)






